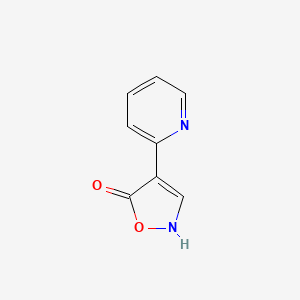
4-(pyridin-2-yl)isoxazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(pyridin-2-yl)isoxazol-5(2H)-one is a heterocyclic compound that features both a pyridine ring and an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)isoxazol-5(2H)-one typically involves the reaction of 2-pyridyl nitrile oxide with an appropriate alkyne. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the isoxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(pyridin-2-yl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions include N-oxides, isoxazolines, and various substituted derivatives on the pyridine ring, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(pyridin-2-yl)isoxazol-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(pyridin-2-yl)isoxazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its antifibrotic activity.
2-(pyridin-2-yl)imidazole: Known for its antimicrobial properties.
2-(pyridin-2-yl)pyrazole: Studied for its potential as an anti-inflammatory agent.
Uniqueness
4-(pyridin-2-yl)isoxazol-5(2H)-one is unique due to the presence of both pyridine and isoxazole rings, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H6N2O2 |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
4-pyridin-2-yl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-6(5-10-12-8)7-3-1-2-4-9-7/h1-5,10H |
InChI-Schlüssel |
RRLOYSUZXAGALT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CNOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)
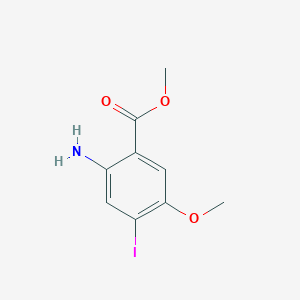
![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)
![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)
![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)
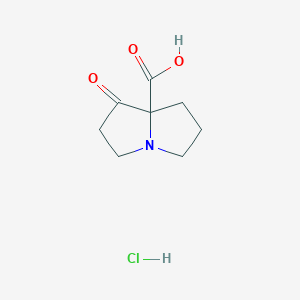
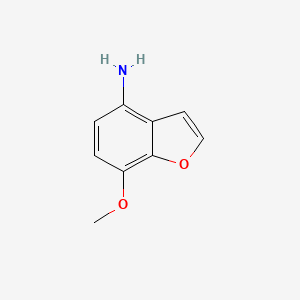
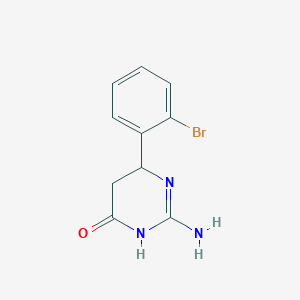

![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)
![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
